molecular formula C13H20ClN B15280299 [(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride

[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride

Cat. No.: B15280299
M. Wt: 225.76 g/mol
InChI Key: VZIKZGIICVQSSR-VVBGOIRUSA-N
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Description

((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride: is a chemical compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a unique structure that includes an isopropyl group and a dihydroindenyl moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the dihydroindenyl precursor.

    Isopropylation: The precursor undergoes isopropylation to introduce the isopropyl group at the desired position.

    Amination: The isopropylated intermediate is then subjected to amination to introduce the methanamine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, appropriate solvents.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology:

    Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.

Medicine:

    Pharmaceutical Development:

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

  • ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine
  • ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanol
  • ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)amine

Uniqueness: The hydrochloride form of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine is unique due to its enhanced solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.

This detailed article provides a comprehensive overview of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13;/h3-6,9-10,13H,7-8,14H2,1-2H3;1H/t10-,13-;/m0./s1

InChI Key

VZIKZGIICVQSSR-VVBGOIRUSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)CN.Cl

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C12)CN.Cl

Origin of Product

United States

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